![molecular formula C17H25ClN2O2 B1397008 4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]-methyl}piperidine hydrochloride CAS No. 1332530-81-0](/img/structure/B1397008.png)

4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]-methyl}piperidine hydrochloride

説明

Synthesis Analysis

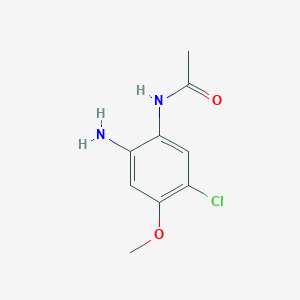

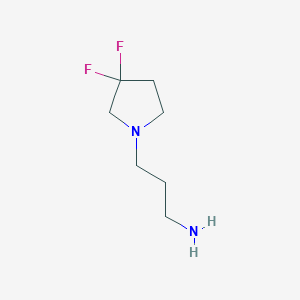

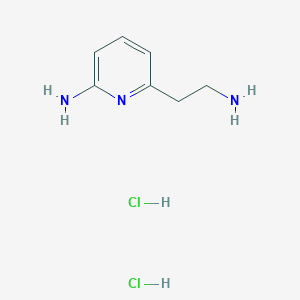

The synthesis of compounds similar to “4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]-methyl}piperidine hydrochloride” involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The synthesis process can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]-methyl}piperidine hydrochloride” is characterized by a pyrrolidine ring, a five-membered nitrogen heterocycle . The structure also includes a phenoxy group and a piperidine ring.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]-methyl}piperidine hydrochloride” include a molecular weight of 324.8 g/mol. Other properties such as melting point, boiling point, and density are not specified in the available resources .科学的研究の応用

Synthesis Methods and Chemical Properties

- Synthesis Methodology : A novel method for synthesizing compounds like 3-(Pyrrolidin-1-yl)piperidine, which are significant in medicinal chemistry, has been developed. This method is based on the catalytic hydrogenation of pyrrolylpyridine, which can be prepared via the condensation of 3-aminopyridine with dimethoxytetrahydrofuran (R. Smaliy et al., 2011).

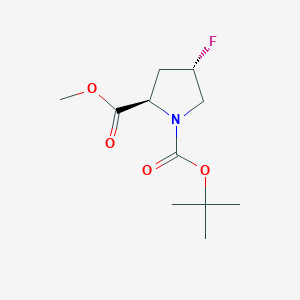

- Chemical Structure and Properties : The molecular and crystal structures of compounds like 1-methyl-2-Oxo-3-acetoxy-4-hydroxy-4-(Phenyl)piperidine have been studied, revealing the influence of hydrogen bonds on molecular conformation and packing in crystals (L. Kuleshova & V. Khrustalev, 2000).

Medicinal Chemistry and Biological Effects

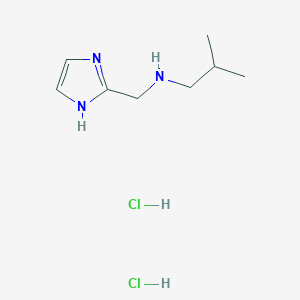

- Selective Serotonin Reuptake Inhibitor : Compounds structurally related to 4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]-methyl}piperidine hydrochloride, like Paroxetine hydrochloride, are recognized as selective serotonin reuptake inhibitors, used in treating various psychiatric disorders (David Germann et al., 2013).

- Inhibition of Blood Platelet Aggregation : Derivatives like (E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride have shown potential in inhibiting ADP-induced aggregation of blood platelets (J. M. Grisar et al., 1976).

- Radiolabeled Probes for σ-1 Receptors : Halogenated 4-(phenoxymethyl)piperidines, related to the compound , have been synthesized and evaluated as potential σ receptor ligands, providing insights for in vivo tomographic studies of σ receptors (R. Waterhouse et al., 1997).

Coordination Chemistry

- Unique Coordination Chemistry of Copper (II) : Studies have shown the role of N,N,O-donor Schiff-base ligands, like those derived from piperidine, in exploring the coordination chemistry of Cu(II) with bromide as a counter anion (Ishani Majumder et al., 2016).

Photophysical Properties

- Synthetic Bacteriochlorins : Research into synthetic bacteriochlorins incorporating spiro-piperidine units has been conducted. These studies are significant in tailoring the polarity of near-infrared absorbers for applications in photophysical studies (Kanumuri Ramesh Reddy et al., 2013).

Crystallography and Molecular Structure

- Crystal Structure Analysis : The crystal structure of compounds like (1R,3S,5R,6S)-6-Acetoxy-3-(4-methylphenylsulfonyloxy)tropane, which shares structural similarities with the compound , has been analyzed to understand the conformation of fused piperidine and pyrrolidine rings (Li-min Yang et al., 2008).

Safety And Hazards

将来の方向性

The future directions for “4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]-methyl}piperidine hydrochloride” could involve further exploration of its synthesis, chemical reactions, and biological activities . The pyrrolidine ring, a key feature of this compound, is a versatile scaffold for novel biologically active compounds , suggesting potential for future research and development.

特性

IUPAC Name |

[4-(piperidin-4-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2.ClH/c20-17(19-11-1-2-12-19)15-3-5-16(6-4-15)21-13-14-7-9-18-10-8-14;/h3-6,14,18H,1-2,7-13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYKGWQGFJAPEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=C(C=C2)OCC3CCNCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]-methyl}piperidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Fluoro-6-methoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1396927.png)

![(R,R)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane](/img/structure/B1396928.png)

![N-[(5-Methyl-1,3-thiazol-2-yl)methyl]-cyclopropanamine dihydrochloride](/img/structure/B1396935.png)

![9-Methyl-1-oxa-9-azaspiro[5.5]undec-4-ylmethanesulfonate hydrochloride](/img/structure/B1396937.png)

![9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate hydrochloride](/img/structure/B1396939.png)

![1-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1396940.png)

![(2-Imidazo[2,1-b][1,3]thiazol-6-yl-1-methylethyl)amine dihydrochloride](/img/structure/B1396941.png)

![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide dihydrochloride](/img/structure/B1396945.png)